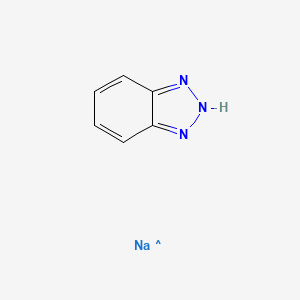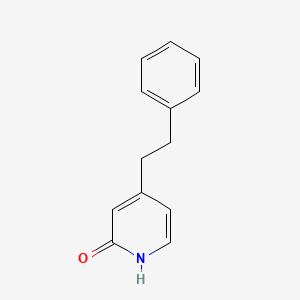![molecular formula C22H25N3O2 B8740913 2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8740913.png)
2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with the molecular formula C22H25N3O2 This compound is a derivative of phthalimide, which is known for its applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized through a multi-step process involving the reaction of phthalimide with 4-(4-phenylpiperazin-1-yl)butylamine. The general synthetic route involves:
Formation of Phthalimide: Phthalimide is typically prepared by heating phthalic anhydride with ammonia or ammonium carbonate.
Alkylation: The phthalimide is then alkylated with 4-(4-phenylpiperazin-1-yl)butylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phthalimide moiety.
Oxidation and Reduction: The phenylpiperazine group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various N-alkylated derivatives, while oxidation and reduction can modify the phenylpiperazine group.
Aplicaciones Científicas De Investigación
2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, making the compound useful in neurological research.
Comparación Con Compuestos Similares
2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds such as:
Phthalimide Derivatives: These include compounds like N-alkylphthalimides, which are used in organic synthesis.
Phenylpiperazine Derivatives: Compounds like 1-(4-phenylpiperazin-1-yl)ethanone, which have applications in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features, which offer a wide range of applications in various scientific fields.
Propiedades
Fórmula molecular |
C22H25N3O2 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
2-[4-(4-phenylpiperazin-1-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H25N3O2/c26-21-19-10-4-5-11-20(19)22(27)25(21)13-7-6-12-23-14-16-24(17-15-23)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2 |
Clave InChI |
NTZGJPKDNJJWLR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Aminoethyl)amino]-3-(2-chlorophenoxy)propan-2-OL](/img/structure/B8740852.png)




![8-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8740881.png)

![1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B8740897.png)

![2-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B8740914.png)


